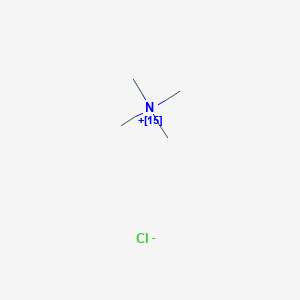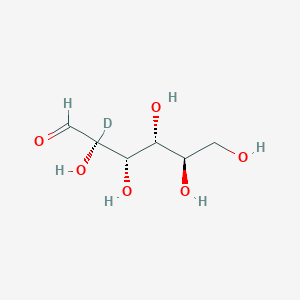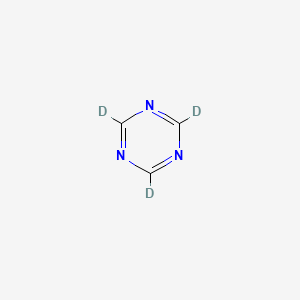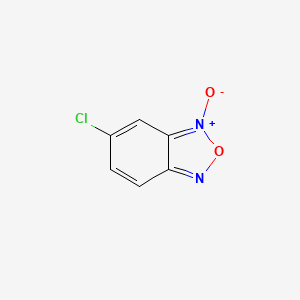
(-)-Myrtenyl acetate
Descripción general
Descripción
(-)-Myrtenyl acetate: is a naturally occurring monoterpene ester found in various essential oils, particularly in the oils of pine and eucalyptus species. It is known for its pleasant, pine-like aroma and is widely used in the fragrance and flavor industries. The compound has the molecular formula C12H20O2 and is characterized by its bicyclic structure, which includes a cyclohexene ring fused to a cyclopropane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Esterification: One common method for synthesizing (-)-Myrtenyl acetate involves the esterification of (-)-myrtenol with acetic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion.
Transesterification: Another method involves the transesterification of (-)-myrtenol with an acetate ester, such as methyl acetate, in the presence of a base catalyst like sodium methoxide. This method can be advantageous due to milder reaction conditions and fewer by-products.
Industrial Production Methods: Industrial production of this compound often involves the large-scale esterification of (-)-myrtenol with acetic acid. The process is optimized for high yield and purity, utilizing continuous flow reactors and efficient separation techniques to isolate the desired ester.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (-)-Myrtenyl acetate can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The ester can be reduced to its corresponding alcohol, (-)-myrtenol, using reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic hydrolysis of this compound yields (-)-myrtenol and acetic acid. Acidic hydrolysis is typically carried out with hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Various oxidized derivatives of this compound.
Reduction: (-)-Myrtenol.
Hydrolysis: (-)-Myrtenol and acetic acid.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: (-)-Myrtenyl acetate is used as an intermediate in the synthesis of more complex organic molecules, particularly in the fragrance and flavor industries.
Biology:
Antimicrobial Activity: Research has shown that this compound exhibits antimicrobial properties, making it a potential candidate for use in natural preservatives and antimicrobial agents.
Medicine:
Anti-inflammatory Properties: Studies have indicated that this compound possesses anti-inflammatory properties, which could be beneficial in the development of new anti-inflammatory drugs.
Industry:
Fragrance and Flavor: Due to its pleasant aroma, this compound is widely used in the formulation of perfumes, colognes, and flavoring agents for food and beverages.
Mecanismo De Acción
The mechanism of action of (-)-Myrtenyl acetate in biological systems is not fully understood. it is believed to interact with cellular membranes and proteins, altering their function and leading to antimicrobial and anti-inflammatory effects. The compound may also modulate signaling pathways involved in inflammation and microbial growth.
Comparación Con Compuestos Similares
Linalyl acetate: Another monoterpene ester with a floral aroma, commonly found in lavender oil.
Geranyl acetate: A monoterpene ester with a fruity aroma, found in various essential oils.
α-Terpineol: A monoterpene alcohol with a lilac-like aroma, used in perfumes and cosmetics.
Uniqueness:
Aroma Profile: (-)-Myrtenyl acetate has a distinctive pine-like aroma, setting it apart from other monoterpene esters with floral or fruity scents.
Biological Activity:
Propiedades
IUPAC Name |
[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-8(13)14-7-9-4-5-10-6-11(9)12(10,2)3/h4,10-11H,5-7H2,1-3H3/t10-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKATZVAUANSCKN-QWRGUYRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CCC2CC1C2(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=CC[C@H]2C[C@@H]1C2(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017397 | |
| Record name | (-)-Myrtenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36203-31-3 | |
| Record name | (-)-Myrtenyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36203-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Myrtenyl acetate, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036203313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Myrtenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.085 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYRTENYL ACETATE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W7GD2GF45 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (-)-myrtenyl acetate?
A1: The molecular formula of this compound is C12H18O2, and its molecular weight is 194.27 g/mol.
Q2: What are the key spectroscopic characteristics of this compound?
A2: While the provided research papers do not delve into detailed spectroscopic data, they commonly employ Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification. GC-MS analysis relies on the compound's retention time and fragmentation pattern for characterization.
Q3: Is there significant variation in this compound content across different myrtle chemotypes?
A3: Yes, research indicates variations in this compound content depending on the geographical origin and chemotype of Myrtus communis L. For example, Portuguese myrtle is characterized by the presence of myrtenyl acetate as one of the major components , while Tunisian myrtle is characterized by its absence .
Q4: Against which microorganisms does this compound show activity?
A5: Studies demonstrate that this compound exhibits activity against a range of bacteria and fungi. This includes Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis and Gram-negative bacteria like Escherichia coli . It also shows antifungal activity, for instance, against Aspergillus niger .
Q5: Does this compound possess any insecticidal properties?
A6: Research indicates that this compound shows larvicidal activity against Culex pipiens biotype molestus mosquitoes . Further studies are needed to assess its efficacy against other insect species and explore its potential as a natural insecticide.
Q6: What potential does this compound hold in cancer research?
A7: While research is in its early stages, there is emerging evidence suggesting that this compound might possess antiproliferative properties. Studies show that essential oils rich in this compound, such as those from Anemia schimperiana subsp. wightiana , exhibit cytotoxicity against cancer cell lines.
Q7: Has this compound demonstrated any antioxidant activity?
A8: Yes, studies have shown that myrtle essential oils, in which this compound is a major component, possess antioxidant properties . These properties are attributed to the ability to scavenge free radicals, potentially reducing oxidative stress.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















